molecular formula C12H20N2O2S B2405504 N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide CAS No. 1796952-36-7

N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide

Katalognummer B2405504
CAS-Nummer: 1796952-36-7
Molekulargewicht: 256.36
InChI-Schlüssel: UACFCVDFYBUQHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, commonly referred to as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune responses. CP-690,550 was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to other areas of scientific research, including cancer and transplantation.

Wirkmechanismus

CP-690,550 is a selective inhibitor of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, which plays a critical role in the signaling pathways that regulate immune responses. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide is primarily expressed in immune cells, and its activation leads to the activation of downstream signaling pathways that regulate immune responses. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide by CP-690,550 prevents the activation of these downstream signaling pathways, leading to a reduction in immune responses.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide by CP-690,550 leads to a reduction in the production of cytokines, which are signaling molecules that regulate immune responses. This reduction in cytokine production leads to a reduction in inflammation, which is a hallmark of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CP-690,550 for lab experiments is its selectivity for N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide. This selectivity allows for more precise manipulation of immune responses in experimental models. However, one limitation of CP-690,550 is its potential for off-target effects. Inhibition of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide may also affect other signaling pathways that are not directly related to immune responses, leading to potential side effects.

Zukünftige Richtungen

There are a number of potential future directions for research on CP-690,550. One area of research is in the development of more selective inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide that have fewer off-target effects. Another area of research is in the development of combination therapies that target multiple signaling pathways involved in immune responses. Finally, there is also potential for research on the use of CP-690,550 in non-immune related diseases, such as cancer.

Synthesemethoden

CP-690,550 is synthesized through a multi-step process starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with 3-aminopropanol to form the intermediate 3-(hydroxypropyl)thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-mercapto-1-propanol to form the thioether intermediate, which is subsequently reacted with 4-bromobutyric acid to form the final product, CP-690,550.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide plays a critical role in the signaling pathways that regulate immune responses, and inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide have been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
In addition to its potential applications in autoimmune diseases, CP-690,550 has also been studied for its potential applications in cancer and transplantation. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide is expressed in a variety of cancer cells, and inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide have been shown to be effective in inhibiting the growth of cancer cells. CP-690,550 has also been shown to be effective in preventing rejection of transplanted organs in animal models.

Eigenschaften

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-propan-2-yloxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-10(2)16-6-3-4-11(15)14-12(8-13)5-7-17-9-12/h10H,3-7,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACFCVDFYBUQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCC(=O)NC1(CCSC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.